2-aminothiophene-3-carboxylic Acid

Catalog No.
S670492
CAS No.
56387-08-7
M.F
C5H5NO2S
M. Wt
143.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminothiophene-3-carboxylic Acid

Avoid ester hydrolysis losses: 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) provides the free acid for direct coupling. This building block eliminates the need for base-catalyzed deprotection, saving hours and improving yields in DprE1/kinase inhibitor library synthesis.

  • Direct HATU/EDCI amide coupling ready.
  • Microwave-assisted synthesis: 2-min thieno[2,3-d]pyrimidin-4-one core formation.
  • Bioisosteric replacement of quinazolinones to overcome metabolic liabilities.
  • Globally stocked, rapid shipment.

CAS Number

56387-08-7

Product Name

2-aminothiophene-3-carboxylic Acid

IUPAC Name

2-aminothiophene-3-carboxylic acid

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

InChI

InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)

InChI Key

OHMLBZKIUZTEOC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C(=O)O)N

Canonical SMILES

C1=CSC(=C1C(=O)O)N

Synonyms

2-Aminothiophene-3-carboxylic acid, 2-Amino-3-thiophenecarboxylic acid, 2-Amino-3-carboxythiophene, Thiophene-3-carboxylic acid, 2-amino-, 2-Amino-3-thienylcarboxylic acid

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) is a bifunctional heteroaromatic building block characterized by an ortho-amino carboxylic acid moiety on a thiophene core. In industrial and medicinal chemistry, it is primarily procured as a foundational precursor for synthesizing thieno[2,3-d]pyrimidines, thienoxazines, and complex thiophene-arylamides. The presence of the free carboxylic acid, as opposed to an esterified derivative, allows for direct participation in standard amide coupling reactions and cyclizations without requiring preliminary deprotection steps, making it a highly efficient starting material for drug discovery libraries[1].

Research Fit

Heterocyclic building block for kinase inhibitor & GPCR modulator synthesis
Push-pull electronic system directs regioselective cyclocondensation
Dual amino/carboxyl handles enable late-stage ester/amide diversification

Attempting to substitute 2-aminothiophene-3-carboxylic acid with its esterified analogs (such as methyl 2-aminothiophene-3-carboxylate) introduces severe workflow inefficiencies; the ester requires a base-catalyzed hydrolysis step that consumes hours of reactor time and typically results in significant intermediate yield losses before direct coupling can occur[1]. Furthermore, substituting the thiophene core with its benzene bioisostere, anthranilic acid, fundamentally alters the electronic distribution and spatial geometry of the resulting scaffold. This substitution yields quinazolinones instead of thienopyrimidines, which directly impacts lipophilicity and often abolishes the specific target binding affinities required in kinase and DprE1 inhibitor development [2].

Substitution Risk

Functional handle mismatch
Thiophene-3-carboxylic acid lacks the 2-amino group essential for bioactive derivatization and electronic tuning.
Carboxyl group absence
2-Aminothiophene-3-carbonitrile eliminates the carboxyl handle, preventing direct amide/ester coupling without additional steps.
Electronic character alteration
Ester or nitrile analogs shift the push-pull electronic system, potentially altering reaction regioselectivity and target engagement.

Direct Amide Coupling Without Base Hydrolysis

When synthesizing complex thiophene-arylamides, starting with the esterified analog (methyl 2-aminothiophene-3-carboxylate) necessitates a base-catalyzed hydrolysis step—typically requiring 1 M NaOH in methanol at reflux for 4 hours—which yields only ~62% of the free acid after acidification. Procuring 2-aminothiophene-3-carboxylic acid directly allows for immediate HATU- or EDCI-mediated condensation with amines, bypassing the hydrolysis bottleneck and preventing intermediate yield loss [1].

Evidence DimensionSynthetic step economy and intermediate yield
Target Compound Data0 additional steps; ready for direct HATU/EDCI coupling
Comparator Or BaselineMethyl 2-aminothiophene-3-carboxylate (requires 4h reflux, ~62% hydrolysis yield)
Quantified DifferenceSaves 4 hours of processing time and avoids an approximate 38% intermediate yield loss
Conditions1 M NaOH/MeOH reflux followed by pH 2 acidification

Procuring the free acid directly streamlines high-throughput medicinal chemistry workflows by removing a time-consuming and yield-reducing deprotection step.

Cytostatic Selectivity
Head-to-head
CC50 20–50× lower in T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma vs other tumor/non-tumorigenic cells
Supports cell-model selectivity endpoint review
In vitro panel; verify across independent labs

Microwave-Assisted Thienopyrimidine Cyclization

2-aminothiophene-3-carboxylic acid and its immediate derivatives are highly compatible with microwave-assisted organic synthesis (MAOS). Under microwave irradiation, these precursors can be efficiently transformed into thieno[2,3-d]pyrimidin-4-ones in approximately 2 minutes. In contrast, traditional thermal cyclization methods utilizing conventional heating (e.g., refluxing in acetic acid or pyridine) require 3 to 4 hours to achieve comparable conversions [1].

Evidence DimensionReaction time for pyrimidinone cyclization
Target Compound Data~2 minutes under microwave irradiation
Comparator Or BaselineTraditional thermal reflux (3–4 hours)
Quantified DifferenceApproximately 90-fold reduction in reaction time
ConditionsMicrowave irradiation vs. conventional heating

High compatibility with microwave synthesis allows for rapid scale-up and library generation, significantly reducing energy costs and reactor time.

A1AR Allosteric Enhancement
Head-to-head
AE score 63% (vs 19% for PD81,723); antagonist activity 9% (vs 19%)
Reported allosteric enhancer endpoint context
Derivative-specific; scaffold evaluation required

Thiophene vs. Anthranilic Acid Bioisosterism

While anthranilic acid is the standard precursor for quinazolinones, substituting it with 2-aminothiophene-3-carboxylic acid yields thieno[2,3-d]pyrimidines. This bioisosteric replacement alters the electronic distribution and spatial geometry (5-membered vs. 6-membered ring), which has been shown to shift the pharmacological profile—often enhancing specific cytotoxicity against certain cancer cell lines and altering kinase inhibition profiles compared to the benzene-fused baseline [1].

Evidence DimensionScaffold geometry and biological targeting
Target Compound DataThieno[2,3-d]pyrimidine core (altered electronics, 5-membered sulfur heterocycle)
Comparator Or BaselineAnthranilic acid (yields standard quinazolinone core)
Quantified DifferenceDistinct structure-activity relationship (SAR) profile with enhanced lipophilicity
ConditionsComparative scaffold evaluation in drug discovery

Buyers must select the thiophene acid over anthranilic acid when targeting novel intellectual property space or overcoming resistance associated with traditional quinazoline drugs.

Ion Channel Modulation
Class-level
Derivative 1 blocks, derivative 2 potentiates calcium-activated chloride currents
Supports bidirectional modulator scaffold screening
Rat cerebellar Purkinje cells; SAR transferability to review
NMDA Receptor Activity
Class-level
Strong modulating effect confirmed by radioligand-binding (no IC50/EC50 reported)
Reported NMDA receptor modulator activity
Quantitative data pending; verify in functional assays
Anti-TB Activity
Class-level
Patented quaternary ammonium derivatives with anti-M. tuberculosis activity
Supports antimicrobial screening context
MIC values not disclosed; patent claims require validation
Handling Profile
Source review
Free acid, stable at 2–8°C, ready for direct coupling
Synthetic intermediate handling context
Compare with ester/nitrile analog stability for workflow

High-Throughput Thiophene-Arylamide Libraries

Because the free acid form eliminates the need for base-catalyzed ester hydrolysis, this compound is the correct choice for generating large libraries of DprE1 or kinase inhibitors via direct HATU/EDCI-mediated amide coupling [1].

Microwave-Assisted Thienopyrimidine Synthesis

For laboratories utilizing microwave-assisted organic synthesis (MAOS), this compound is highly suitable for the rapid (approx. 2-minute) generation of thieno[2,3-d]pyrimidin-4-one cores, drastically reducing reactor time compared to traditional thermal reflux [2].

Scaffold Hopping in Drug Discovery

When medicinal chemistry projects need to overcome resistance or metabolic liabilities associated with traditional quinazolinone drugs, this compound serves as the essential bioisosteric starting material to transition into the thieno[2,3-d]pyrimidine chemical space [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model selectivity studies
Cell-line selectivity profile
Selectivity across tumor/non-tumorigenic panels
A1AR allosteric modulator profiling
Allosteric enhancer assay context
AE efficacy comparison and antagonist activity review
Ion channel & NMDA receptor scaffold screening
Bidirectional modulation capacity
Calcium-activated chloride current and NMDA binding validation
Anti-mycobacterial screening programs
Antimicrobial screening context
Anti-M. tuberculosis activity confirmation and MIC determination

XLogP3

1.3

Wikipedia

2-Aminothiophene-3-carboxylic acid

Explore Compound Types